Antibody Binding Affinity: Affinity-Matured ABT-806 Antibody in ABBV-221 Confers Higher EGFR Binding than Parent ABT-414 Antibody
ABBV-221 employs an affinity-matured variant of the ABT-806 antibody used in ABT-414/depatux-m. This affinity maturation translates to measurably higher binding to overexpressed EGFR compared to the first-generation antibody. Preclinical characterization and phase 1 study reports indicate that ABBV-221 has higher affinity for overexpressed EGFR than ABT-414, potentially allowing it to target a broader range of tumor types [1][2]. This increased affinity is hypothesized to enable activity against tumors with more modest EGFR overexpression, addressing a key limitation of ABT-414, whose clinical responses in glioblastoma were restricted to patients with EGFR amplification [1].
| Evidence Dimension | EGFR binding affinity |
|---|---|
| Target Compound Data | Higher affinity for overexpressed EGFR (qualitative; KD value not reported in source) |
| Comparator Or Baseline | ABT-414/depatux-m (first-generation ABT-806 antibody) |
| Quantified Difference | Higher affinity (magnitude not numerically reported in accessible literature) |
| Conditions | EGFR-overexpressing tumor cells; referenced in phase 1 study background [2] |
Why This Matters
Higher antibody affinity may enable activity in tumors with lower EGFR expression levels, expanding the addressable patient population and experimental model range beyond EGFR-amplified contexts.
- [1] Phillips AC, Boghaert ER, Vaidya KS, et al. Characterization of ABBV-221, a Tumor-Selective EGFR-Targeting Antibody Drug Conjugate. Mol Cancer Ther. 2018;17(4):795-805. View Source
- [2] Calvo E, Cleary JM, et al. Preliminary results from a phase 1 study of the antibody-drug conjugate ABBV-221 in patients with solid tumors likely to express EGFR. J Clin Oncol. 2017;35(15_suppl):2510. View Source
